molecular formula C22H23N3O2S B2976081 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1705507-35-2

2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2976081
CAS No.: 1705507-35-2
M. Wt: 393.51
InChI Key: JRBLWBYGBGGJRP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoxaline moiety: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Linking the quinoxaline and piperidine: This step might involve nucleophilic substitution reactions.

    Introduction of the benzylsulfanyl group: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions might target the quinoxaline or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving quinoxaline derivatives.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with quinoxaline and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The benzylsulfanyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one: can be compared with other quinoxaline derivatives, piperidine-containing compounds, and benzylsulfanyl compounds.

Uniqueness

  • The unique combination of quinoxaline, piperidine, and benzylsulfanyl groups in this compound might confer specific biological activities or chemical properties not found in other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-22(16-28-15-17-6-2-1-3-7-17)25-12-10-18(11-13-25)27-21-14-23-19-8-4-5-9-20(19)24-21/h1-9,14,18H,10-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLWBYGBGGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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